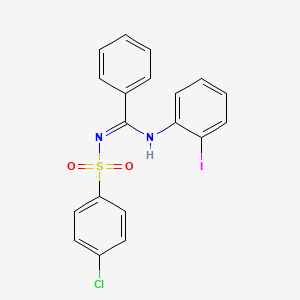
N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-clorobencenosulfonil)-N-(2-yodofenil)bencenocarboximidamida es un complejo compuesto orgánico que presenta una combinación de grupos sulfonil, yodofenil y bencenocarboximidamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-(4-clorobencenosulfonil)-N-(2-yodofenil)bencenocarboximidamida generalmente implica reacciones orgánicas de varios pasos. Una ruta posible podría implicar los siguientes pasos:
Formación de cloruro de 4-clorobencenosulfonilo: Esto se puede lograr reaccionando ácido 4-clorobencenosulfónico con cloruro de tionilo.
Reacción con 2-yodoanilina: El cloruro de 4-clorobencenosulfonilo se puede luego hacer reaccionar con 2-yodoanilina para formar N-(2-yodofenil)-4-clorobencenosulfonamida.
Formación de bencenocarboximidamida: Este intermedio se puede hacer reaccionar aún más con bencenocarboximidamida en condiciones adecuadas para producir el producto final.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de catalizadores, condiciones de reacción optimizadas y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-(4-clorobencenosulfonil)-N-(2-yodofenil)bencenocarboximidamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos.
Reacciones de oxidación y reducción: Los grupos sulfonil y carboximidamida pueden participar en reacciones redox.
Reacciones de acoplamiento: Los anillos aromáticos pueden sufrir reacciones de acoplamiento con otros compuestos aromáticos.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.
Reacciones de oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o permanganato de potasio.
Reacciones de reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución del átomo de yodo con una amina produciría un derivado de amina del compuesto original.
Aplicaciones Científicas De Investigación
Química medicinal: Podría utilizarse como bloque de construcción para la síntesis de compuestos farmacéuticos.
Síntesis orgánica: El compuesto puede servir como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N'-(4-clorobencenosulfonil)-N-(2-yodofenil)bencenocarboximidamida dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías involucradas tendrían que ser dilucidados a través de estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-clorobencenosulfonil)-N-(2-yodofenil)acetamida
- N-(4-clorobencenosulfonil)-N-(2-yodofenil)benzamida
Unicidad
N'-(4-clorobencenosulfonil)-N-(2-yodofenil)bencenocarboximidamida es única debido a la presencia de grupos sulfonil y carboximidamida, que pueden impartir propiedades químicas y físicas distintas en comparación con compuestos similares. Esta singularidad se puede aprovechar en sus aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C19H14ClIN2O2S |
|---|---|
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23) |
Clave InChI |
PFAISBFFNSFUQK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3I |
SMILES canónico |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















